Cas no 1866663-29-7 (tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylate)

tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylate
- 1866663-29-7
- EN300-1135447
- tert-butyl 3-bromo-4-[(1,3-dimethoxypropan-2-yl)oxy]pyrrolidine-1-carboxylate
-
- インチ: 1S/C14H26BrNO5/c1-14(2,3)21-13(17)16-6-11(15)12(7-16)20-10(8-18-4)9-19-5/h10-12H,6-9H2,1-5H3
- InChIKey: VTFXORXOOYJXSH-UHFFFAOYSA-N
- ほほえんだ: BrC1CN(C(=O)OC(C)(C)C)CC1OC(COC)COC
計算された属性
- せいみつぶんしりょう: 367.09944g/mol
- どういたいしつりょう: 367.09944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 8
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 57.2Ų
tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135447-10g |
tert-butyl 3-bromo-4-[(1,3-dimethoxypropan-2-yl)oxy]pyrrolidine-1-carboxylate |
1866663-29-7 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1135447-1.0g |
tert-butyl 3-bromo-4-[(1,3-dimethoxypropan-2-yl)oxy]pyrrolidine-1-carboxylate |
1866663-29-7 | 1g |
$1572.0 | 2023-06-09 | ||
Enamine | EN300-1135447-0.25g |
tert-butyl 3-bromo-4-[(1,3-dimethoxypropan-2-yl)oxy]pyrrolidine-1-carboxylate |
1866663-29-7 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1135447-1g |
tert-butyl 3-bromo-4-[(1,3-dimethoxypropan-2-yl)oxy]pyrrolidine-1-carboxylate |
1866663-29-7 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1135447-0.5g |
tert-butyl 3-bromo-4-[(1,3-dimethoxypropan-2-yl)oxy]pyrrolidine-1-carboxylate |
1866663-29-7 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1135447-0.1g |
tert-butyl 3-bromo-4-[(1,3-dimethoxypropan-2-yl)oxy]pyrrolidine-1-carboxylate |
1866663-29-7 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1135447-2.5g |
tert-butyl 3-bromo-4-[(1,3-dimethoxypropan-2-yl)oxy]pyrrolidine-1-carboxylate |
1866663-29-7 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
Enamine | EN300-1135447-5.0g |
tert-butyl 3-bromo-4-[(1,3-dimethoxypropan-2-yl)oxy]pyrrolidine-1-carboxylate |
1866663-29-7 | 5g |
$4557.0 | 2023-06-09 | ||
Enamine | EN300-1135447-5g |
tert-butyl 3-bromo-4-[(1,3-dimethoxypropan-2-yl)oxy]pyrrolidine-1-carboxylate |
1866663-29-7 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1135447-10.0g |
tert-butyl 3-bromo-4-[(1,3-dimethoxypropan-2-yl)oxy]pyrrolidine-1-carboxylate |
1866663-29-7 | 10g |
$6758.0 | 2023-06-09 |
tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylate 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylateに関する追加情報
Professional Introduction to tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylate (CAS No. 1866663-29-7)
tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. With a CAS number of 1866663-29-7, this compound represents a sophisticated derivative of oxypyrrolidine, a heterocyclic scaffold that has been increasingly explored for its pharmacological properties. The presence of multiple functional groups, including a bromo substituent, an isobutyl group, and dimethoxypropan-2-yl side chain, endows this molecule with distinct chemical reactivity and binding potential, making it a valuable candidate for further investigation in drug discovery and development.
The structural complexity of tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylate positions it as a promising intermediate in the synthesis of novel bioactive molecules. The bromo atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing complex organic frameworks. Additionally, the isobutyl group enhances lipophilicity, a critical factor in determining membrane permeability and oral bioavailability of therapeutic agents. The dimethoxypropan-2-yl moiety introduces steric bulk and electronic effects that can modulate binding interactions with biological targets.
In recent years, oxypyrrolidine derivatives have been extensively studied for their potential applications in treating various diseases, including neurological disorders and cancer. The unique electronic distribution and spatial arrangement in tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylate make it an attractive scaffold for designing molecules that interact with enzymes or receptors involved in disease pathways. For instance, modifications at the oxypyrrolidine core have been shown to influence receptor binding affinity and selectivity, which are crucial for minimizing side effects. The incorporation of a bromo substituent also facilitates derivatization into more complex structures, enabling the exploration of novel pharmacophores.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research suggests that oxypyrrolidine derivatives may exhibit inhibitory activity against key enzymes implicated in inflammation and oxidative stress. The isobutyl group’s lipophilic nature could enhance penetration into cellular compartments where these enzymes reside, improving therapeutic efficacy. Furthermore, the presence of multiple hydroxyl groups in the dimethoxypropan-2-yl side chain allows for hydrogen bonding interactions with biological targets, which is essential for maintaining high binding affinity. These features make tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylate a compelling candidate for further pharmacological evaluation.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility despite its structural complexity. Key synthetic strategies include nucleophilic substitution reactions to introduce the bromo and isobutyl groups, followed by protection-deprotection steps to manipulate reactive sites. The final installation of the dimethoxypropan-2-yl side chain typically employs alkylation or condensation reactions under controlled conditions to ensure high yield and purity. Advances in catalytic systems have further refined these synthetic routes, enabling scalable production suitable for preclinical studies.
From a medicinal chemistry perspective, the versatility of tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yl)oxypyrrolidine-1-carboxylate lies in its ability to serve as a building block for diverse drug candidates. By modifying functional groups or introducing additional substituents, chemists can fine-tune properties such as solubility, metabolic stability, and target specificity. Recent publications have demonstrated the use of similar oxypyrrolidine scaffolds in developing small-molecule inhibitors with therapeutic potential against cancer-related kinases and inflammatory mediators. The structural motifs present in this compound align well with these efforts, suggesting its utility in next-generation drug design.
The exploration of this compound’s biological activity has been complemented by computational studies that predict its interaction with potential targets. Molecular docking simulations have revealed favorable binding poses with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory pathways. The combined effects of steric hindrance from the isobutyl group and electronic modulation by the dimethoxypropan-2-yl moiety contribute to selective inhibition without compromising potency. Such insights are invaluable for guiding experimental validation and optimizing lead compounds derived from this scaffold.
In conclusion,tert-butyl 3-bromo-4-(1,3-dimethoxypropan-2-yloxy)p yrrolidine -1-carbox ylate (CAS No .1866663 -29 -7) represents an exciting opportunity for researchers seeking novel bioactive molecules . Its unique structural attributes , coupled with its synthetic tractability , position it as a key intermediate in pharmaceutical development . As investigations into its pharmacological profile continue , this compound holds promise for contributing to advancements across multiple therapeutic areas . The ongoing synthesis , characterization , and biological evaluation efforts underscore its significance as a valuable asset in medicinal chemistry research .
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